5-(Azepan-1-ylsulfonyl)-2-hydroxybenzoic acid
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Overview
Description
5-(Azepan-1-ylsulfonyl)-2-hydroxybenzoic acid: is a chemical compound that belongs to the class of sulfonyl-containing benzoic acids This compound is characterized by the presence of an azepane ring, a sulfonyl group, and a hydroxybenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azepan-1-ylsulfonyl)-2-hydroxybenzoic acid typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under specific conditions. For example, the reaction of a suitable amine with a dihaloalkane can lead to the formation of the azepane ring.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the azepane ring with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment to the Hydroxybenzoic Acid Moiety: The final step involves the coupling of the sulfonylated azepane with 2-hydroxybenzoic acid. This can be achieved through a condensation reaction using a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in 5-(Azepan-1-ylsulfonyl)-2-hydroxybenzoic acid can undergo oxidation to form a corresponding ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Azepan-1-ylsulfonyl)-2-hydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(Azepan-1-ylsulfonyl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 5-(Azepan-1-yl)-1H-1,2,3-triazole-4-carbonitrile
- 5-[(Hexahydro-1H-azepin-1-yl)sulfonyl]-2-methoxybenzoic acid
- 7-azepan-1-yl-1-benzyl-3-[(3-chlorophenyl)sulfonyl]-6-fluoroquinolin-4(1H)-one
Uniqueness
5-(Azepan-1-ylsulfonyl)-2-hydroxybenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its azepane ring and sulfonyl group contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H17NO5S |
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Molecular Weight |
299.34 g/mol |
IUPAC Name |
5-(azepan-1-ylsulfonyl)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C13H17NO5S/c15-12-6-5-10(9-11(12)13(16)17)20(18,19)14-7-3-1-2-4-8-14/h5-6,9,15H,1-4,7-8H2,(H,16,17) |
InChI Key |
AWMHDVDDFVKBEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)O)C(=O)O |
Origin of Product |
United States |
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